![molecular formula C8H11NO3S B2649186 2-Methanesulfonyl-4-methoxyaniline CAS No. 4398-28-1](/img/structure/B2649186.png)
2-Methanesulfonyl-4-methoxyaniline
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Description
Scientific Research Applications
Synthesis and Characterization of Self-Assemblies
Diethyltin(methoxy)methanesulfonate, a derivative involving a structure similar to 2-Methanesulfonyl-4-methoxyaniline, is utilized in the synthesis of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These self-assemblies exhibit significant potential in material science for constructing supramolecular structures with specific properties (Shankar et al., 2011).
Microbial Metabolism
Methanesulfonic acid, related to the chemical functionality of 2-Methanesulfonyl-4-methoxyaniline, is a key intermediate in the biogeochemical cycling of sulfur. Its metabolism by diverse aerobic bacteria highlights its environmental significance and potential applications in bioremediation and sulfur recycling (Kelly & Murrell, 1999).
Catalysis in Organic Synthesis
Methanesulfonic acid is employed as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles, indicating the role of sulfonic acids in facilitating efficient organic transformations. This underscores the utility of 2-Methanesulfonyl-4-methoxyaniline and related compounds in synthetic organic chemistry (Kumar et al., 2008).
DNA-Binding and Antitumor Properties
Research on 4'-(9-acridinylamino)methanesulphonanilide (AMSA) drugs, which share functional groups with 2-Methanesulfonyl-4-methoxyaniline, reveals their DNA-binding characteristics and comparison with antitumor properties. This area of study offers insights into the therapeutic potential of sulfonanilide derivatives (Waring, 1976).
Enhanced Analytical Methods
The application of methanesulfonic acid for protein hydrolysis in analytical chemistry, as demonstrated in the improved HPLC-ICP-MS determination of seleno-methionine, illustrates the role of sulfonic acids in enhancing analytical methodologies (Wrobel et al., 2003).
properties
IUPAC Name |
4-methoxy-2-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-3-4-7(9)8(5-6)13(2,10)11/h3-5H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZZTBSMVMJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-4-methoxyaniline |
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